Cas no 1378473-72-3 (1-(2-ethylphenyl)but-3-en-1-ol)

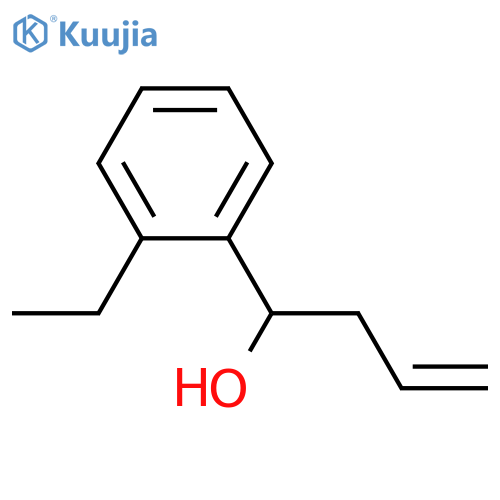

1378473-72-3 structure

商品名:1-(2-ethylphenyl)but-3-en-1-ol

CAS番号:1378473-72-3

MF:C12H16O

メガワット:176.254843711853

MDL:MFCD16294111

CID:5208721

1-(2-ethylphenyl)but-3-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2-ethylphenyl)but-3-en-1-ol

- Benzenemethanol, 2-ethyl-α-2-propen-1-yl-

-

- MDL: MFCD16294111

- インチ: 1S/C12H16O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h3,5-6,8-9,12-13H,1,4,7H2,2H3

- InChIKey: GYBRDUKJUNSQIR-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC=C1CC)(O)CC=C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

1-(2-ethylphenyl)but-3-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426836-5 g |

4-(2-Ethylphenyl)-1-buten-4-ol |

1378473-72-3 | 5g |

€1,123.50 | 2022-03-24 | ||

| abcr | AB426836-1 g |

4-(2-Ethylphenyl)-1-buten-4-ol |

1378473-72-3 | 1g |

€482.30 | 2022-03-24 | ||

| abcr | AB426836-1g |

4-(2-Ethylphenyl)-1-buten-4-ol; . |

1378473-72-3 | 1g |

€1621.70 | 2024-04-19 | ||

| abcr | AB426836-5g |

4-(2-Ethylphenyl)-1-buten-4-ol |

1378473-72-3 | 5g |

€1373.40 | 2023-09-04 |

1-(2-ethylphenyl)but-3-en-1-ol 関連文献

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

1378473-72-3 (1-(2-ethylphenyl)but-3-en-1-ol) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1378473-72-3)1-(2-ethylphenyl)but-3-en-1-ol

清らかである:99%

はかる:1g

価格 ($):961.0